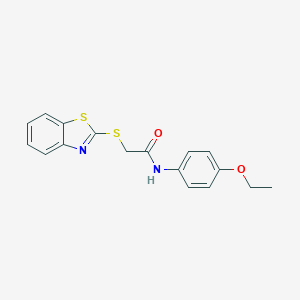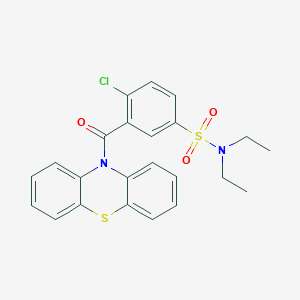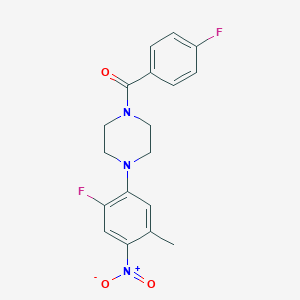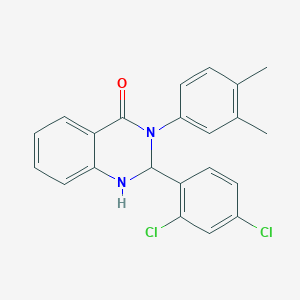
2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and 3,4-dimethylbenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the condensation and cyclization steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and scaling up production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Production of reduced quinazolinone analogs.
Substitution: Generation of substituted quinazolinone compounds with varied functional groups.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: Studied for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Biological Research: Used as a tool compound to study the biological pathways and molecular targets it affects.
Industrial Applications: Potential use in the synthesis of other pharmacologically active quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves:
Molecular Targets: The compound may target specific enzymes or receptors involved in disease pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis.
Binding Interactions: The compound’s structure allows it to bind to active sites of enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4(3H)-quinazolinone: Lacks the 3,4-dimethylphenyl group, which may affect its biological activity.
3-(3,4-Dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Lacks the 2,4-dichlorophenyl group, potentially altering its pharmacological properties.
2-Phenyl-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Substitutes the dichlorophenyl group with a phenyl group, which may change its interaction with molecular targets.
Uniqueness
2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both 2,4-dichlorophenyl and 3,4-dimethylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H18Cl2N2O |
|---|---|
Molecular Weight |
397.3g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18Cl2N2O/c1-13-7-9-16(11-14(13)2)26-21(17-10-8-15(23)12-19(17)24)25-20-6-4-3-5-18(20)22(26)27/h3-12,21,25H,1-2H3 |
InChI Key |
ULRMZWDZTVQWFU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B388600.png)
![2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B388602.png)
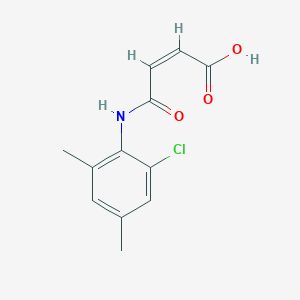
![2-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B388608.png)
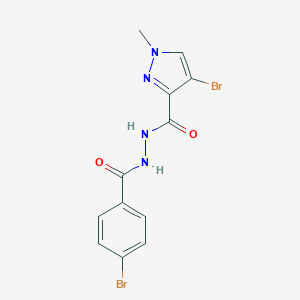
![5-(5-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-4-(4-METHYLBENZOYLOXY)-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE](/img/structure/B388612.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388613.png)
![N'-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE](/img/structure/B388615.png)
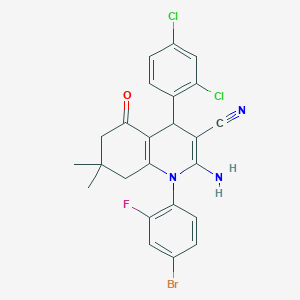
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-bromo-6-ethoxyphenol](/img/structure/B388617.png)
![3-(2-Quinoxalinyl)phenyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B388620.png)
